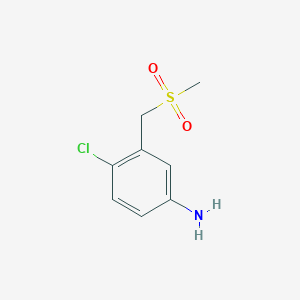
4-Chloro-3-(methanesulfonylmethyl)aniline
説明
4-Chloro-3-(methanesulfonylmethyl)aniline is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-3-(methanesulfonylmethyl)aniline is an organic compound that has garnered attention due to its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its applications in medicinal chemistry and toxicology.
- Molecular Formula : C₈H₉ClN₁O₂S
- Molecular Weight : 208.68 g/mol
- Structure : The compound features a chloro group and a methanesulfonylmethyl substituent on an aniline ring, which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of aniline have been studied for their ability to inhibit various cancer cell lines. A notable example is the multi-kinase inhibitor sorafenib, which shares structural similarities and targets pathways critical for tumor growth and angiogenesis .
Toxicological Studies
Toxicological assessments have shown that certain aniline derivatives can lead to adverse health effects, including carcinogenicity. For example, studies on 4-chloro-ortho-toluidine, a related compound, revealed a correlation with increased bladder cancer incidence among exposed workers . While specific data on this compound is limited, caution is warranted based on the behavior of similar compounds.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various aniline derivatives, researchers found that compounds with methanesulfonyl groups exhibited enhanced cytotoxicity against specific cancer cell lines. The mechanism was hypothesized to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Toxicity Assessment
A cohort study involving chemical plant workers exposed to related aniline compounds highlighted potential health risks. The findings suggested that prolonged exposure could lead to significant health issues, including urinary tract cancers. This emphasizes the need for further investigation into the safety profile of this compound .
Research Findings
科学的研究の応用
Medicinal Chemistry
Anticancer Research
4-Chloro-3-(methanesulfonylmethyl)aniline serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment. Its derivatives have been studied for their potential to inhibit specific enzymes involved in tumor growth. For instance, the compound's structure allows for modifications that enhance its interaction with biological targets, leading to increased efficacy against certain cancer types.
Case Study: Synthesis of Sorafenib
One notable application is in the synthesis of Sorafenib, an anticancer drug used primarily for renal cell carcinoma and hepatocellular carcinoma. The synthesis pathway involves the use of this compound as a precursor, demonstrating its critical role in developing effective cancer therapies .
Agrochemicals
Pesticide Development
The compound has also been explored for its potential use in agrochemical formulations. Its sulfonylmethyl group enhances its reactivity and selectivity towards specific biological targets, making it suitable for developing herbicides and fungicides. Research indicates that derivatives of this compound exhibit promising activity against various pests and diseases affecting crops.
Case Study: Herbicide Efficacy
In field studies, formulations containing this compound have shown improved efficacy compared to traditional herbicides. For example, trials conducted on rice crops demonstrated significant reductions in weed populations when treated with products containing this compound derivatives .
Material Sciences
Polymer Chemistry
In material sciences, this compound is utilized in the synthesis of specialized polymers. Its functional groups allow for the formation of copolymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications.
Case Study: Enhanced Polymer Properties
A study highlighted the incorporation of this compound into polyurethanes, resulting in materials with superior tensile strength and flexibility. These properties are particularly advantageous for applications in coatings and adhesives where durability is essential .
Summary Table of Applications
| Field | Application | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer drug synthesis | Key intermediate for Sorafenib production |
| Agrochemicals | Pesticide formulation | Effective against crop pests; improved herbicide efficacy |
| Material Sciences | Polymer synthesis | Enhanced thermal stability and mechanical properties |
特性
IUPAC Name |
4-chloro-3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFQHQNZJOJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















